molecular formula C13H21NO6 B1413473 2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid CAS No. 2097952-96-8

2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid

Cat. No.: B1413473
CAS No.: 2097952-96-8
M. Wt: 287.31 g/mol
InChI Key: GPWXLWGGRWGROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[34]octan-2-yl)acetic acid is a synthetic organic compound that features a spirocyclic structure

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid typically involves multiple steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step involves the reaction of the amine group with tert-butoxycarbonyl anhydride under basic conditions.

    Attachment of the acetic acid moiety: This can be done through a coupling reaction using reagents such as carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the spirocyclic core or the acetic acid moiety.

    Reduction: Reduction reactions could target the carbonyl groups or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides could be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)propanoic acid
  • 2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)butanoic acid

Uniqueness

The uniqueness of 2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid lies in its specific spirocyclic structure and the presence of the tert-butoxycarbonyl protecting group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-(5,8-dioxaspiro[3.4]octan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-9(10(15)16)8-6-13(7-8)18-4-5-19-13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWXLWGGRWGROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC2(C1)OCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid
Reactant of Route 2
2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid
Reactant of Route 4
2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid
Reactant of Route 6
2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid

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